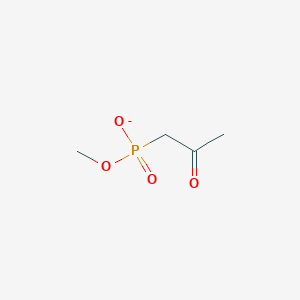
Methyl (2-oxopropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C4H8O4P. It is a phosphonate ester that contains a characteristic C-P bond, where phosphorus is directly bonded to carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
There are two main synthetic approaches to prepare methyl (2-oxopropyl)phosphonate:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent. The intermediate is then reacted with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach involves the reaction of haloacetones with trialkyl phosphites. For instance, iodoacetone can be treated with trimethyl phosphite to form dithis compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the Michaelis–Arbuzov reaction due to its relatively higher yields and feasibility for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
科学研究应用
Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:
Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .
相似化合物的比较
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with two methyl groups attached to the phosphonate.
Ethyl (2-oxopropyl)phosphonate: Contains ethyl groups instead of methyl groups.
Diethyl (2-oxopropyl)phosphonate: Similar to dimethyl but with ethyl groups.
Uniqueness
This compound is unique due to its specific reactivity and the ease with which it can be synthesized and manipulated in various chemical reactions. Its ability to serve as a precursor for important reagents like the Bestmann–Ohira reagent highlights its significance in organic synthesis .
属性
CAS 编号 |
52011-39-9 |
|---|---|
分子式 |
C4H8O4P- |
分子量 |
151.08 g/mol |
IUPAC 名称 |
methoxy(2-oxopropyl)phosphinate |
InChI |
InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1 |
InChI 键 |
LAAZIZCOBOBXHQ-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)CP(=O)([O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


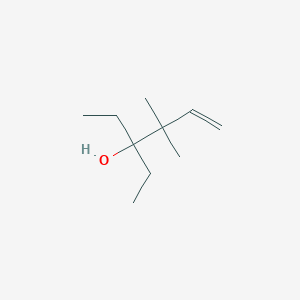
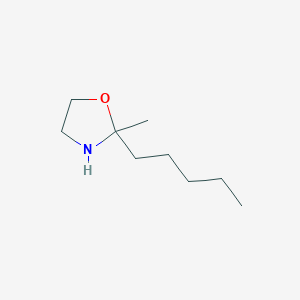

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
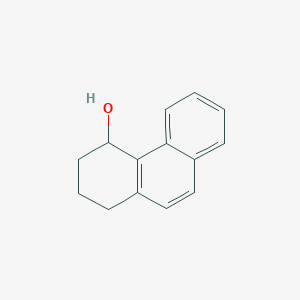
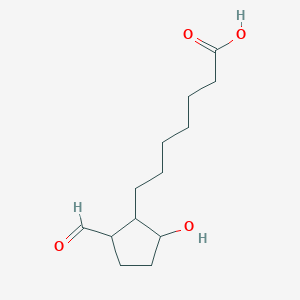
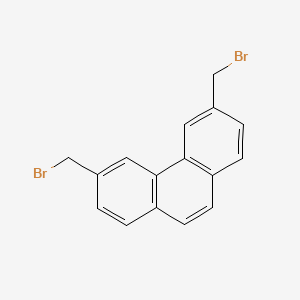
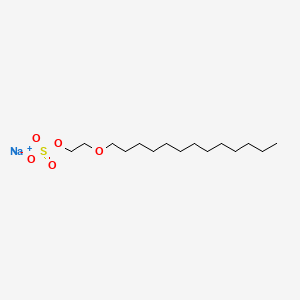
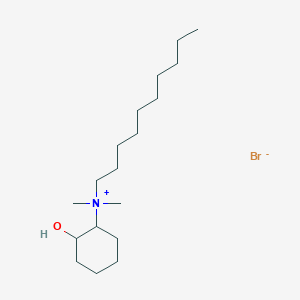
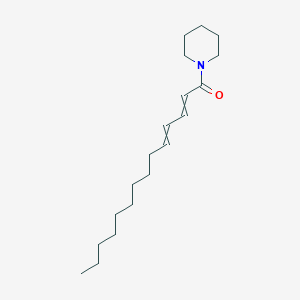

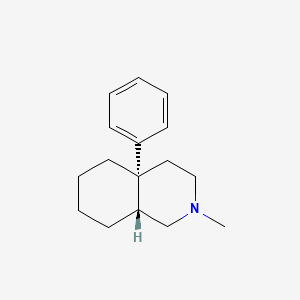
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
